![molecular formula C18H23N3O4 B7745012 3-Ethyl 6-methyl 4-{[2-(dimethylamino)ethyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B7745012.png)
3-Ethyl 6-methyl 4-{[2-(dimethylamino)ethyl]amino}quinoline-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl 6-methyl 4-{[2-(dimethylamino)ethyl]amino}quinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-{[2-(dimethylamino)ethyl]amino}quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and substitution reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl 6-methyl 4-{[2-(dimethylamino)ethyl]amino}quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
3-Ethyl 6-methyl 4-{[2-(dimethylamino)ethyl]amino}quinoline-3,6-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential as an antimalarial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 3-Ethyl 6-methyl 4-{[2-(dimethylamino)ethyl]amino}quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. The compound’s quinoline core allows it to intercalate into DNA, disrupting replication and transcription processes .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Camptothecin: A quinoline derivative used as an anticancer agent
Uniqueness
3-Ethyl 6-methyl 4-{[2-(dimethylamino)ethyl]amino}quinoline-3,6-dicarboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-O-ethyl 6-O-methyl 4-[2-(dimethylamino)ethylamino]quinoline-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-5-25-18(23)14-11-20-15-7-6-12(17(22)24-4)10-13(15)16(14)19-8-9-21(2)3/h6-7,10-11H,5,8-9H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWKVAMSBDTEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCN(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
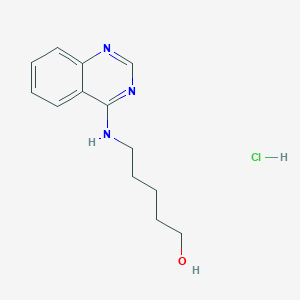
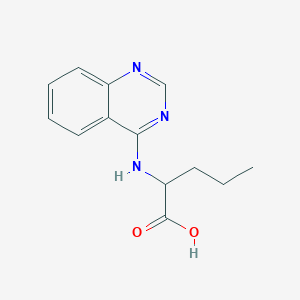
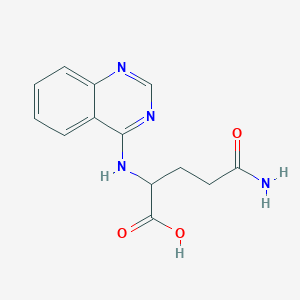
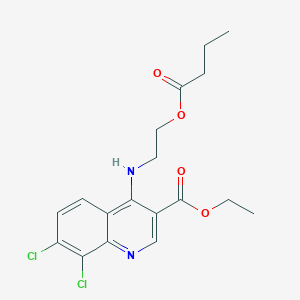
![2-[(2-Phenylquinazolin-4-yl)amino]ethyl propanoate](/img/structure/B7744956.png)
![2-[(2-Phenylquinazolin-4-yl)amino]ethyl pyridine-3-carboxylate](/img/structure/B7744959.png)
![2-[(2-Phenylquinazolin-4-yl)amino]ethyl pyridine-4-carboxylate](/img/structure/B7744967.png)
![3-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B7744973.png)
![4-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B7744980.png)
![Ethyl 4-[(4-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B7744981.png)
![Ethyl 4-[(4-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B7744982.png)
![Ethyl 4-[(2-phenylethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B7745005.png)
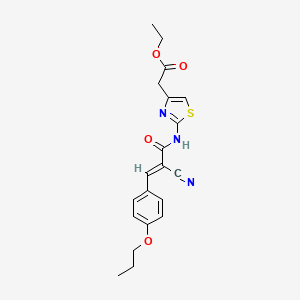
![ethyl 2-[[(E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7745028.png)
